molecular formula C14H12F7N5S B607214 DSM265 CAS No. 1282041-94-4

DSM265

Número de catálogo: B607214
Número CAS: 1282041-94-4
Peso molecular: 415.33 g/mol
Clave InChI: OIZSVTOIBNSVOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DSM265 is a triazolopyrimidine-based inhibitor of the pyrimidine biosynthetic enzyme dihydroorotate dehydrogenase. It is the first inhibitor of this enzyme to reach clinical development for the treatment of malaria. This compound is highly selective towards the dihydroorotate dehydrogenase of the malaria parasite Plasmodium, making it efficacious against both blood and liver stages of Plasmodium falciparum .

Aplicaciones Científicas De Investigación

Antimalarial Treatment

DSM265 has shown significant efficacy in treating malaria, particularly against Plasmodium falciparum and Plasmodium vivax. Key findings from clinical trials indicate:

  • Single-Dose Efficacy : A phase IIa study demonstrated that a single dose of 400 mg this compound effectively cleared most P. falciparum infections within days, although clearance of P. vivax was slower, indicating potential differences in pharmacodynamics between the two species .
  • Long-Lasting Activity : this compound exhibits a long half-life, allowing therapeutic concentrations to persist for over eight days following administration. This characteristic supports its use in both treatment and prophylaxis .

Chemoprophylaxis

The compound is also being evaluated for its potential as a chemopreventive agent:

  • Prophylactic Trials : In studies involving controlled human malaria infection (CHMI), this compound demonstrated protective efficacy when administered one week before exposure to malaria parasites. This suggests that this compound could serve as an effective prophylactic option for travelers and individuals at high risk of malaria .
  • Safety and Tolerability : Clinical trials have reported that this compound is well tolerated, with adverse effects being minimal and transient, further supporting its potential for widespread use .

Resistance Management

The emergence of drug-resistant malaria strains necessitates new treatment strategies:

  • Targeting Drug Resistance : this compound's mechanism of action against DHODH provides an alternative pathway that may remain effective even as resistance develops against other antimalarial drugs .
  • Combination Therapy : The compound is being explored for use in combination with other antimalarials to enhance efficacy and prevent resistance development .

Case Study 1: Phase IIa Clinical Trial

  • Location : Iquitos, Peru
  • Participants : Adults with uncomplicated P. falciparum or P. vivax malaria
  • Findings :
    • Rapid clearance of P. falciparum infections was observed in most patients.
    • Some recurrent parasitemias were linked to mutations in the DHODH gene, indicating emerging resistance patterns .

Case Study 2: Prophylactic Efficacy Study

  • Study Design : Healthy volunteers received this compound prior to CHMI.
  • Results :
    • Participants receiving this compound one day before exposure were protected from developing malaria.
    • The study confirmed the compound's potential for causal prophylaxis against P. falciparum .

Comparative Data Table

FeatureThis compoundCurrent Antimalarials
Mechanism of ActionDHODH InhibitionVarious (e.g., artemisinin)
DosageSingle dose (400 mg)Daily dosing required
Half-Life>8 daysVaries (typically shorter)
Efficacy AgainstP. falciparum, P. vivaxVariable; resistance common
Safety ProfileWell toleratedVaries; some have severe side effects

Mecanismo De Acción

Target of Action

DSM265 primarily targets the Plasmodium dihydroorotate dehydrogenase (DHODH) . DHODH is an essential enzyme in the malaria parasite, required for pyrimidine biosynthesis and the creation of parasite DNA and RNA . This compound is highly selective towards DHODH of the malaria parasite Plasmodium .

Mode of Action

This compound inhibits the DHODH enzyme, thereby disrupting the pyrimidine biosynthesis of the parasite . This inhibition leads to the death of the parasite, as it can no longer produce the necessary DNA and RNA for its survival and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pyrimidine biosynthesis pathway . By inhibiting the DHODH enzyme, this compound disrupts this pathway, preventing the parasite from producing the pyrimidines necessary for DNA and RNA synthesis .

Pharmacokinetics

This compound has favorable pharmacokinetic properties. It is predicted to provide therapeutic concentrations for more than 8 days after a single oral dose in the range of 200 to 400 mg . The mean this compound peak plasma concentration (Cmax) ranged between 1310 ng/mL and 34800 ng/mL and was reached in a median time (tmax) between 1.5 h and 4 h, with a mean elimination half-life between 86 h and 118 h .

Result of Action

A single dose of this compound typically clears blood stages of P. falciparum parasites within 48 hours . It is efficacious against both blood and liver stages of P. falciparum, and active against drug-resistant parasite isolates . The unbound EC50 for P. falciparum liver-stage large forms was similar to the unbound P. falciparum blood-stage EC50, suggesting that this compound will be effective for the elimination of both blood and liver replicative forms .

Análisis Bioquímico

Biochemical Properties

DSM265 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is essential for the de novo synthesis of pyrimidines, which are necessary for DNA and RNA synthesis in the parasite. By inhibiting DHODH, this compound disrupts the pyrimidine biosynthesis pathway, leading to the death of the parasite . The compound interacts specifically with the DHODH enzyme, binding to its active site and preventing the oxidation of dihydroorotate to orotate .

Cellular Effects

This compound affects various types of cells, particularly those of the Plasmodium falciparum parasite. It influences cell function by inhibiting the synthesis of pyrimidines, which are vital for DNA replication and RNA transcription. This inhibition leads to a decrease in cell proliferation and ultimately results in cell death . Additionally, this compound impacts cell signaling pathways and gene expression by disrupting the normal function of DHODH, which is crucial for maintaining cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the DHODH enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of dihydroorotate to orotate, a key step in the pyrimidine biosynthesis pathway . By blocking this pathway, this compound effectively starves the parasite of the necessary components for DNA and RNA synthesis, leading to its death . The compound’s selective inhibition of DHODH ensures that it targets the parasite without affecting the host’s cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity against DHODH for extended periods . Degradation of this compound can occur under certain conditions, which may reduce its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged inhibition of parasite growth and replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits parasite growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant antimalarial activity . Careful dosage optimization is necessary to balance efficacy and safety in animal models .

Metabolic Pathways

This compound is involved in the pyrimidine biosynthesis pathway, specifically targeting the enzyme dihydroorotate dehydrogenase (DHODH) . By inhibiting DHODH, this compound disrupts the production of pyrimidines, leading to a decrease in nucleotide levels and affecting DNA and RNA synthesis . The compound’s interaction with DHODH also impacts metabolic flux, reducing the availability of pyrimidine nucleotides for cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization within cells is influenced by its chemical properties, allowing it to accumulate in areas where DHODH is active . This targeted distribution enhances its efficacy against the parasite .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where the DHODH enzyme is located . The compound’s activity is dependent on its ability to reach and bind to DHODH within the mitochondrial membrane . Post-translational modifications and targeting signals direct this compound to the mitochondria, ensuring its effective inhibition of the enzyme . This precise localization is crucial for its antimalarial activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DSM265 involves multiple steps, starting with the preparation of the triazolopyrimidine core. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the triazolopyrimidine ring. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of quality control measures to meet regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: DSM265 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products: The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may result in the formation of derivatives with different functional groups, while oxidation and reduction reactions may lead to changes in the oxidation state of the compound .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to DSM265 include other dihydroorotate dehydrogenase inhibitors such as artefenomel and OZ439 .

Uniqueness: What sets this compound apart from other similar compounds is its high selectivity towards the dihydroorotate dehydrogenase of the malaria parasite, as well as its efficacy against both blood and liver stages of the parasite. Additionally, this compound has a favorable pharmacokinetic profile, allowing for single-dose treatment or once-weekly chemoprevention .

Actividad Biológica

DSM265 is a novel compound designed to combat malaria by selectively inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) in the Plasmodium species, primarily P. falciparum and P. vivax. Its unique mechanism of action and favorable pharmacokinetic properties position it as a promising candidate for malaria treatment and prevention.

This compound inhibits DHODH, an enzyme critical for the de novo pyrimidine biosynthesis pathway in Plasmodium parasites. This inhibition disrupts the synthesis of nucleotides necessary for DNA and RNA replication, thereby halting parasite proliferation. The selectivity of this compound for Plasmodium DHODH over human DHODH minimizes potential side effects, making it a safer alternative to existing antimalarial therapies .

In Vitro Potency

Research has demonstrated that this compound exhibits potent in vitro activity against various strains of P. falciparum and P. vivax. The half-maximal inhibitory concentration (IC50) values indicate strong efficacy:

Parasite Strain IC50 (µg/mL)
P. falciparum0.005
P. vivax0.01

These values suggest that this compound is effective at low concentrations, which is beneficial for minimizing dosages and potential toxicity .

Pharmacokinetics

In clinical studies, this compound displayed a long half-life, allowing for sustained therapeutic levels post-administration. Key pharmacokinetic parameters include:

  • Cmax : Maximum plasma concentration
  • Tmax : Time to reach Cmax
  • Half-life : Approximately 8 days after a single oral dose of 200-400 mg
  • AUC : Area under the plasma concentration-time curve indicating prolonged exposure .

Efficacy in Clinical Trials

In a Phase 2 clinical trial, this compound was administered as a single dose to patients with uncomplicated malaria. Results showed:

  • Rapid clearance of P. falciparum infections in over 80% of participants.
  • Slower clearance rates for P. vivax, indicating potential challenges in treating this strain.
  • Some instances of recurrent parasitemia linked to mutations in the DHODH gene .

Safety Profile

This compound has been well-tolerated in both animal models and human trials. It demonstrated no significant mutagenic effects and showed a favorable cardiovascular safety profile during repeat-dose studies .

Case Study 1: Efficacy Against Drug-Resistant Strains

In a study examining drug-resistant strains of P. falciparum, this compound maintained its inhibitory effect despite the presence of mutations associated with resistance to other antimalarials. This reinforces its potential as part of combination therapies aimed at overcoming resistance challenges .

Case Study 2: Single-Dose Treatment Outcomes

A cohort study involving patients treated with a single dose of this compound revealed that while most patients achieved rapid parasitic clearance, those with recurrent infections often had mutations in the target enzyme DHODH. This highlights the need for ongoing monitoring and possibly combination treatments to enhance efficacy against resistant strains .

Propiedades

IUPAC Name

2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZSVTOIBNSVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282041-94-4
Record name DSM-265
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282041944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DSM-265
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl] [1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DSM-265
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q42P4YI6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of Intermediate 3 (5.84 g, 25.09 mmol) and 4-aminophenylsulfur pentafluoride (MANCHESTER, 5.5 g, 25.09 mmol) in ethanol (150 mL) was heated at 50° C. for 1 h. Heating resulted in the precipitation of a solid. The reaction mixture was concentrated under vacuum, redissolved in DCM (300 mL) and washed with aq. Na2CO3 (2×350 mL). The organic layer was dried over Na2SO4 and filtered. Then 8 g of silica gel were added and the mixture was concentrated under vacuum to dryness. The residue was purified (silica gel column, eluting with Hexane/EtOAc mixtures from 100:0 to 50:50%) to afford the title compound as a white solid.
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DSM265
Reactant of Route 2
Reactant of Route 2
DSM265

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.